molecular formula C22H29N3O3 B11371442 5-({4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11371442
M. Wt: 383.5 g/mol
InChI Key: HVKYLEPXPKZWLP-UHFFFAOYSA-N
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Description

5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The next step involves introducing the methoxyphenoxy and butan-2-ylamino groups through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the substituted benzodiazole with the desired side chains using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its benzodiazole core, the compound is of interest for the development of new anxiolytic, anticonvulsant, and sedative drugs.

    Biological Studies: The compound can be used as a probe to study the function of benzodiazole receptors in the brain.

    Industrial Applications: The compound’s unique structural features make it a potential candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is likely related to its interaction with benzodiazole receptors in the brain. These receptors are involved in the regulation of neurotransmitter release, and their activation can lead to anxiolytic, anticonvulsant, and sedative effects. The compound may also interact with other molecular targets, such as ion channels or enzymes, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazole with anxiolytic and sedative effects.

    Clonazepam: Another benzodiazole used as an anticonvulsant.

    Lorazepam: A benzodiazole with anxiolytic and sedative properties.

Uniqueness

5-[(4-{[(BUTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazoles

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

5-[[4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C22H29N3O3/c1-6-15(2)23-13-16-8-10-20(21(12-16)27-5)28-14-17-7-9-18-19(11-17)25(4)22(26)24(18)3/h7-12,15,23H,6,13-14H2,1-5H3

InChI Key

HVKYLEPXPKZWLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC

Origin of Product

United States

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